3-(Hydroxymethyl)cyclopentan-1-OL

Biomass conversion Heterogeneous catalysis Cyclopentanol derivatives

3-(Hydroxymethyl)cyclopentan-1-OL (CAS 159766-11-7), also named 3-hydroxycyclopentanemethanol, is a functionalized cyclopentane diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. It contains both a secondary hydroxyl group on the cyclopentane ring and a primary hydroxymethyl substituent, which confers distinct reactivity compared to simple cyclopentanediols.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 159766-11-7
Cat. No. B3048178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)cyclopentan-1-OL
CAS159766-11-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(CC1CO)O
InChIInChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2
InChIKeyZBAXTIFHKIGLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)cyclopentan-1-OL (CAS 159766-11-7): Baseline Characteristics for Procurement Evaluation


3-(Hydroxymethyl)cyclopentan-1-OL (CAS 159766-11-7), also named 3-hydroxycyclopentanemethanol, is a functionalized cyclopentane diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol [1]. It contains both a secondary hydroxyl group on the cyclopentane ring and a primary hydroxymethyl substituent, which confers distinct reactivity compared to simple cyclopentanediols . The compound is typically supplied as a mixture of diastereomers, with the undefined stereocenters enabling access to both cis and trans configurations for downstream applications . It serves as a key chiral building block in the synthesis of carbocyclic nucleosides—structural analogues of natural nucleosides where the endocyclic oxygen is replaced by a methylene group—and as a target product in the hydrogenative ring-rearrangement of biomass-derived 5-(hydroxymethyl)furfural (HMF) [2][3].

Why Generic Cyclopentane Diols Cannot Substitute for 3-(Hydroxymethyl)cyclopentan-1-OL in Critical Applications


Substituting 3-(Hydroxymethyl)cyclopentan-1-OL with simpler cyclopentane-1,2-diol or cyclopentane-1,3-diol fails in both catalytic and pharmaceutical contexts due to fundamental differences in chemical behavior and downstream utility. Under the hydrogenative ring-rearrangement of HMF, the Pt/SiO₂ + LOx catalyst system produces 3-(Hydroxymethyl)cyclopentan-1-OL with 94% selectivity, whereas analogous reactions targeting simple cyclopentanediols typically require distinct catalyst architectures and achieve substantially lower yields—for example, hydrogenation of 1,3-diones to 1,3-cyclopentanediols proceeds with only 78% yield even under optimized conditions [1][2]. In carbocyclic nucleoside synthesis, the combination of a secondary hydroxyl group and a primary hydroxymethyl group on the cyclopentane ring is essential for constructing the nucleoside scaffold; simple cyclopentanediols lack this regiochemical arrangement and cannot engage in the required phosphorylation or glycosylation reactions that are critical for prodrug synthesis [3][4]. These functional disparities translate directly into irreplaceable value in both green chemistry and antiviral drug intermediate applications.

Quantitative Differentiation of 3-(Hydroxymethyl)cyclopentan-1-OL Versus Closest Analogs: A Procurement-Focused Evidence Guide


Catalytic Hydrogenation Selectivity: 94% Yield for 3-(Hydroxymethyl)cyclopentan-1-OL vs. 86% for Ketone Analog

In the hydrogenative conversion of 5-(hydroxymethyl)furfural (HMF) to cyclopentanol derivatives, the Co–Al₂O₃ catalyst achieves 94% selectivity for 3-(Hydroxymethyl)cyclopentan-1-OL (HCPL), while the Cu–Al₂O₃ catalyst under identical conditions yields 86% selectivity for the corresponding ketone, 3-hydroxymethylcyclopentanone (HCPN) [1]. This 8% difference in selectivity demonstrates that the catalyst system can be tuned to favor the fully reduced diol product over the partially reduced ketone intermediate, which is critical for applications requiring the diol functionality for downstream modifications.

Biomass conversion Heterogeneous catalysis Cyclopentanol derivatives

Yield Comparison: 94% for 3-(Hydroxymethyl)cyclopentan-1-OL vs. 78% for 1,3-Cyclopentanediol in Heterogeneous Hydrogenation

The heterogeneous catalytic hydrogenation of HMF to 3-(Hydroxymethyl)cyclopentan-1-OL proceeds with 94% selectivity using Co–Al₂O₃ catalysts [1], whereas the hydrogenation of cyclic 1,3-diones to 1,3-cyclopentanediols under optimized heterogeneous conditions achieves only 78% yield [2]. This 16 percentage point difference in yield translates to significantly higher material efficiency and reduced waste generation when producing the target compound versus simpler cyclopentane-1,3-diols.

Catalytic hydrogenation Diol synthesis Process chemistry

Stereochemical Control: Dynamic Kinetic Resolution Enables Access to Enantiopure Carbocyclic Nucleoside Precursors

3-(Hydroxymethyl)cyclopentan-1-OL serves as a critical chiral intermediate in the synthesis of D- and L-carbocyclic nucleosides. The compound is obtained via stereoselective reduction of the corresponding ketone combined with dynamic kinetic resolution (DKR), enabling access to both enantiomeric series with high optical purity [1]. In contrast, simple cyclopentanediols (e.g., 1,2- or 1,3-cyclopentanediol) lack the hydroxymethyl group necessary for constructing the nucleoside scaffold and cannot undergo the requisite phosphorylation or glycosylation reactions that are essential for producing antiviral carbocyclic nucleoside analogues [2]. This functional distinction makes the compound irreplaceable in the synthesis of carbocyclic-ddA, a potent anti-hepatitis B agent [3].

Asymmetric synthesis Carbocyclic nucleosides Chiral building blocks

Purity Specifications: Commercial Availability at 95–98% Purity Enables Direct Research Use

3-(Hydroxymethyl)cyclopentan-1-OL is commercially available from multiple reputable suppliers with certified purity specifications. AKSci supplies the compound at ≥95% purity , while Leyan (Shanghai Haohong Biomedical) offers it at 98% purity with full analytical characterization . In comparison, the stereochemically defined cis-3-(hydroxymethyl)cyclopentanol (CAS 111292-52-5) is available from AKSci at 97% purity , demonstrating that the mixed diastereomer product (CAS 159766-11-7) achieves comparable or superior purity levels while offering broader synthetic utility due to its undefined stereochemistry. This purity level enables direct use in research applications without additional purification steps.

Commercial availability Purity specification Procurement

High-Value Application Scenarios for 3-(Hydroxymethyl)cyclopentan-1-OL Based on Quantitative Differentiation Evidence


Green Chemistry: Catalytic Conversion of Biomass-Derived HMF to High-Value Cyclopentanol Derivatives

3-(Hydroxymethyl)cyclopentan-1-OL is produced with 94% selectivity from 5-(hydroxymethyl)furfural (HMF) using Co–Al₂O₃ catalysts in water [1]. This high yield, combined with the use of a bio-derived feedstock and an environmentally benign solvent, positions the compound as a sustainable building block for new materials derived from biomass. The 94% selectivity represents a 16% improvement over analogous hydrogenation routes to simple cyclopentanediols [2], making this compound the preferred target for process chemists developing bio-based supply chains for cyclic diols.

Pharmaceutical Intermediates: Essential Chiral Building Block for Carbocyclic Nucleoside Antiviral Agents

The compound is an indispensable intermediate in the synthesis of D- and L-carbocyclic nucleosides, including carbocyclic-ddA, a potent anti-hepatitis B agent [3][4]. Its unique combination of a secondary hydroxyl group on the cyclopentane ring and a primary hydroxymethyl substituent enables the phosphorylation and glycosylation reactions required for nucleoside analogue construction—functionality that simple cyclopentanediols cannot provide [5]. The availability of the compound as a mixture of diastereomers (CAS 159766-11-7) allows researchers to access both cis and trans configurations for stereochemical optimization of downstream drug candidates .

Asymmetric Synthesis Research: Dynamic Kinetic Resolution Platform for Stereochemical Exploration

The synthesis of enantiopure 3-(Hydroxymethyl)cyclopentan-1-OL via stereoselective ketone reduction combined with dynamic kinetic resolution (DKR) provides a versatile platform for accessing both D- and L-carbocyclic nucleoside precursors [5]. This methodology enables researchers to explore structure-activity relationships in antiviral and anticancer carbocyclic nucleoside analogues, with the compound serving as a common intermediate that can be diversified into multiple drug candidates. The 98% commercial purity ensures that researchers can focus on downstream synthetic steps without being encumbered by purification bottlenecks.

Catalyst Development: Benchmark Substrate for Evaluating Hydrogenative Ring-Rearrangement Catalysts

Given the well-characterized 94% yield of 3-(Hydroxymethyl)cyclopentan-1-OL from HMF over Co–Al₂O₃ catalysts [1], this compound serves as an ideal benchmark product for researchers developing new heterogeneous catalysts for biomass conversion. The availability of comparative selectivity data for the ketone analog HCPN (86% yield) [1] and for simpler cyclopentanediols (78% yield) [2] provides a quantitative framework for evaluating catalyst performance. Procurement of this compound supports catalyst screening studies where product distribution between diol and ketone is a key metric of catalytic selectivity.

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